molecular formula C30H34O5 B588102 Guajadial B CAS No. 1414455-03-0

Guajadial B

Cat. No. B588102
CAS RN: 1414455-03-0
M. Wt: 474.597
InChI Key: SCJBVAONMYLOHE-LUGVMUTJSA-N
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Description

Guajadial B is an unusual humulene-based meroterpenoid . It was isolated as a racemate from the leaves of Psidium guajava, collected from Vietnam .


Synthesis Analysis

The structure of this compound was established on the basis of extensive analysis of NMR spectra and confirmed by biomimetic synthesis in a domino three-component coupling reaction .


Molecular Structure Analysis

This compound is a humulene-based meroterpenoid . Its structure was established on the basis of extensive analysis of NMR spectra .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 474.6 g/mol . It is a white to pale yellow crystal, solid at room temperature . Its melting point is 140-142°C .

Scientific Research Applications

Isolation and Synthesis

  • Guajadial B, a humulene-based meroterpenoid, was isolated from the leaves of Psidium guajava and its structure was established through extensive NMR spectra analysis and biomimetic synthesis (Gao et al., 2012).

Anticancer Properties

  • Guajadial has demonstrated significant antineoplastic activity, particularly inhibiting the proliferation and migration of non-small cell lung cancer (NSCLC) cells. This effect is mediated through the VEGF receptor-2 and the Ras/MAPK pathway (Wang et al., 2018).
  • It also shows anticancer and estrogen-like activity. In vitro and in vivo studies, as well as in silico molecular docking studies, indicate that guajadial and other compounds from Psidium guajava can act as Selective Estrogen Receptor Modulators (SERMs), potentially useful for anticancer therapy (Rizzo et al., 2014).
  • A study on the anti-estrogenic activity of guajadial fraction from guava leaves suggests its potential as a phytoestrogen-based therapeutic agent, showing promising anti-proliferative activity in vitro, especially against human breast cancer cell lines (Bazioli et al., 2020).

Biosynthesis and Structural Analysis

  • Guajadial's structure and relative stereochemistry were elucidated by extensive spectroscopic analysis. A possible biosynthetic pathway for guajadial was proposed (Yang et al., 2007).

Other Properties

  • Guajadial has shown α-glucosidase inhibitory activities, suggesting its potential use in anti-diabetes treatments (Yangwe, 2014).
  • It has also been studied in the context of reversing multidrug resistance in drug-resistant breast cancer cells, potentially by inhibiting ABC transporter expression and suppressing the PI3K/Akt pathway (Li et al., 2019).

Future Directions

Future research on Guajadial B could focus on its potential anticancer effects . Additionally, more research is needed to understand its chemical reactions, mechanism of action, and safety and hazards. The development of functional foods using this compound could also be a potential area of research .

Mechanism of Action

Target of Action

Guajadial B, a caryophyllene-based meroterpenoid, has been identified to act as a Top1 catalytic inhibitor . Top1, or topoisomerase I, is an enzyme that plays a crucial role in DNA replication and transcription, making it a significant target in cancer treatment.

Mode of Action

The mode of action of this compound involves its interaction with the Top1 enzyme, where it acts as a catalytic inhibitor . This interaction results in the delay of Top1 poison-mediated DNA damage . Moreover, this compound has been reported to have a mechanism of action similar to tamoxifen , suggesting this compound as a promising phytoestrogen-based therapeutic agent .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its anti-estrogenic and anti-proliferative activities . The compound’s interaction with estrogen receptors, due to its structural similarity to tamoxifen, can lead to tumor inhibition . .

Result of Action

This compound exhibits promising anti-proliferative activity in vitro, with selectivity for human breast cancer cell lines MCF-7 and MCF-7 BUS . Furthermore, it has been demonstrated that this compound enriched fraction inhibited the proliferative effect of estradiol on the uterus of pre-pubescent rats . These results suggest a relationship between anti-proliferative and anti-estrogenic activity of this compound .

Action Environment

The action of this compound can be influenced by various environmental factors. It’s worth noting that this compound was isolated from the leaves of Psidium guajava, an evergreen shrub grown in tropical and subtropical regions . The plant’s environment could potentially impact the biosynthesis and potency of this compound.

Biochemical Analysis

Biochemical Properties

Guajadial B has been found to interact with various biomolecules. It is a part of a diverse phytochemical composition including flavonoids, phenolics, meroterpenoids, and triterpenes as the major bioactive constituents

Cellular Effects

This compound has been studied for potential anticancer effects tested in tumor cells . It has shown promising anti-proliferative activity in vitro with selectivity for human breast cancer cell lines MCF-7 and MCF-7 BUS

Molecular Mechanism

It has been reported to have a mechanism of action similar to tamoxifen , suggesting this compound as a promising phytoestrogen-based therapeutic agent. This implies that this compound might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

properties

IUPAC Name

(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34O5/c1-19-11-12-23-24(20-9-6-5-7-10-20)25-27(34)21(17-31)26(33)22(18-32)28(25)35-30(23,4)15-8-14-29(2,3)16-13-19/h5-10,13-14,17-18,23-24,33-34H,11-12,15-16H2,1-4H3/b14-8+,19-13+/t23-,24-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJBVAONMYLOHE-LUGVMUTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C=CCC2(C(CC1)C(C3=C(C(=C(C(=C3O2)C=O)O)C=O)O)C4=CC=CC=C4)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\CC(/C=C/C[C@]2([C@H](CC1)[C@H](C3=C(C(=C(C(=C3O2)C=O)O)C=O)O)C4=CC=CC=C4)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: How does Guajadial B exert its antitumor effects?

A1: Research suggests that this compound acts as a catalytic inhibitor of topoisomerase I (Top1) . Top1 is an enzyme crucial for DNA replication and transcription. By inhibiting Top1, this compound disrupts these essential cellular processes, ultimately leading to tumor cell death. Further studies indicate that this compound can induce apoptosis, a programmed cell death pathway, in HCT116 colon cancer cells . This dual mechanism of action highlights the potential of this compound as a promising antitumor agent.

Q2: What is the chemical structure of this compound and how was it elucidated?

A2: While the provided abstracts do not delve into the specific spectroscopic details of this compound, they highlight that its structure was determined through extensive Nuclear Magnetic Resonance (NMR) spectroscopy analysis . Additionally, the research confirmed the structure via biomimetic synthesis, involving a domino three-component coupling reaction . This approach not only confirmed the structure but also offers a potential pathway for producing this compound for further research and development.

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